4-[(2E)-2-[1-(1H-pyrazol-5-yl)ethylidene]hydrazinyl]benzonitrile
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Overview
Description
4-[(2E)-2-[1-(1H-pyrazol-5-yl)ethylidene]hydrazinyl]benzonitrile is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2E)-2-[1-(1H-pyrazol-5-yl)ethylidene]hydrazinyl]benzonitrile typically involves the condensation of 4-cyanobenzaldehyde with 1-(1H-pyrazol-5-yl)ethanone in the presence of hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or acetic acid. The resulting product is then purified by recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
4-[(2E)-2-[1-(1H-pyrazol-5-yl)ethylidene]hydrazinyl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The nitrile group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols to form amides or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Corresponding oxides or carboxylic acids.
Reduction: Corresponding amines or alcohols.
Substitution: Amides or esters.
Scientific Research Applications
4-[(2E)-2-[1-(1H-pyrazol-5-yl)ethylidene]hydrazinyl]benzonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-[(2E)-2-[1-(1H-pyrazol-5-yl)ethylidene]hydrazinyl]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- 4-(1H-pyrazol-1-yl)benzonitrile
- 1-(4-cyanophenyl)pyrazole
- 4-(1H-pyrazol-3-yl)benzonitrile
Uniqueness
4-[(2E)-2-[1-(1H-pyrazol-5-yl)ethylidene]hydrazinyl]benzonitrile is unique due to its specific structural features, such as the presence of both a pyrazole ring and a nitrile group. These features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C12H11N5 |
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Molecular Weight |
225.25 g/mol |
IUPAC Name |
4-[(2E)-2-[1-(1H-pyrazol-5-yl)ethylidene]hydrazinyl]benzonitrile |
InChI |
InChI=1S/C12H11N5/c1-9(12-6-7-14-17-12)15-16-11-4-2-10(8-13)3-5-11/h2-7,16H,1H3,(H,14,17)/b15-9+ |
InChI Key |
KQTWPOLQQHPJPQ-OQLLNIDSSA-N |
Isomeric SMILES |
C/C(=N\NC1=CC=C(C=C1)C#N)/C2=CC=NN2 |
Canonical SMILES |
CC(=NNC1=CC=C(C=C1)C#N)C2=CC=NN2 |
Origin of Product |
United States |
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